

Technical Guide: Spectroscopic Profiling of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

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Compound of Interest

Compound Name: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

CAS No.: 42806-90-6

Cat. No.: B1329987

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Executive Summary & Compound Identity

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 42806-90-6) acts as a pivotal "switch" intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate analogs). Its structural integrity—specifically the presence of a free phenolic hydroxyl group alongside a protected ester moiety—is the critical quality attribute (CQA) that dictates downstream yield and purity.

This guide provides a definitive spectroscopic reference for this molecule, distinguishing it from its most common process impurity: the bis-alkylated "dimer" (Diethyl 2,2'-(1,4-phenylenebis(oxy))bis(2-methylpropanoate)).

Chemical Identity Table

Attribute	Detail
IUPAC Name	Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Common Name	Ethyl (p-hydroxyphenoxy)isobutyrate
CAS Number	42806-90-6
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity/polymorph)
Key Functional Groups	Phenolic -OH, Ethyl Ester, Gem-dimethyl ether

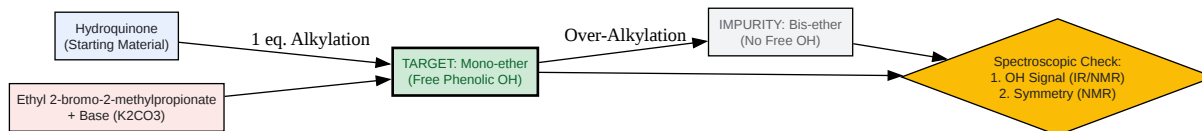
Synthesis Context & Impurity Logic

To interpret the spectra correctly, one must understand the sample's origin. This compound is typically synthesized via the Williamson ether synthesis or a modified specific alkylation of hydroquinone.

The Critical Challenge: The reaction of hydroquinone with ethyl 2-bromo-2-methylpropanoate often yields a statistical mixture:

- Unreacted Hydroquinone (Starting Material)
- Target Mono-ether (**Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate**)[1][2]
- Bis-ether Impurity (Over-alkylation)

The spectroscopic data presented below focuses on validating the Mono-ether and detecting the Bis-ether trace.



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Figure 1: Reaction pathway highlighting the critical spectroscopic differentiation point between the target mono-ether and the bis-ether impurity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The gem-dimethyl group and the para-substituted aromatic ring provide distinct diagnostic signals.

H NMR (400 MHz, CDCl₃)

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Rationale: The spectrum is defined by the AA'BB' aromatic system (indicating 1,4-substitution) and the distinct ethyl/gem-dimethyl aliphatic signals.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.70 – 6.85	Multiplet (AA'BB')	4H	Ar-H (2,3,5,6)	Characteristic of p-substituted phenol ethers.
5.00 – 6.00	Broad Singlet	1H	Ar-OH	Critical: Disappears with D ₂ O shake. Absence indicates Bis-ether impurity.
4.22	Quartet (Hz)	2H	-OCH ₂ CH ₃	Ethyl ester methylene.
1.55	Singlet	6H	-C(CH ₃) ₂ -	Gem-dimethyl. Singularity confirms quaternary carbon attachment.
1.26	Triplet (Hz)	3H	-OCH ₂ CH ₃	Ethyl ester methyl.

C NMR (100 MHz, CDCl₃)

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Rationale: Carbon counting is essential to rule out regioisomers. The quaternary carbon at ~79 ppm is the specific marker for the ether linkage to the isobutyrate tail.

Shift (, ppm)	Carbon Type	Assignment
174.5	Quaternary (C=O)	Ester Carbonyl
152.0	Quaternary (C-O)	Aromatic C-OH (Ipso)
149.5	Quaternary (C-O)	Aromatic C-O-Alkyl (Ipso)
115.8	CH	Aromatic CH (Ortho to OH)
122.1	CH	Aromatic CH (Ortho to Ether)
79.8	Quaternary	-C(CH ₃) ₂ - (Ether linkage)
61.5	CH ₂	Ethyl Ester Methylene
25.2	CH ₃	Gem-dimethyl carbons
14.1	CH ₃	Ethyl Ester Methyl

Infrared Spectroscopy (FT-IR)

IR is used for rapid "Go/No-Go" quality checks. The presence of the hydroxyl stretch is the primary indicator of the mono-ether form.

- 3350 – 3450 cm⁻¹ (Broad, Medium): O-H stretching vibration (Phenolic). Note: If this band is absent, the batch is likely the bis-ether or esterified at the phenol.
- 2980 – 2990 cm⁻¹ (Sharp): C-H stretching (Aliphatic).
- 1730 – 1740 cm⁻¹ (Strong): C=O stretching (Ester).
- 1505 & 1210 cm⁻¹: Aromatic C=C and C-O-C (Ether) asymmetric stretching.

Mass Spectrometry (GC-MS / LC-MS)

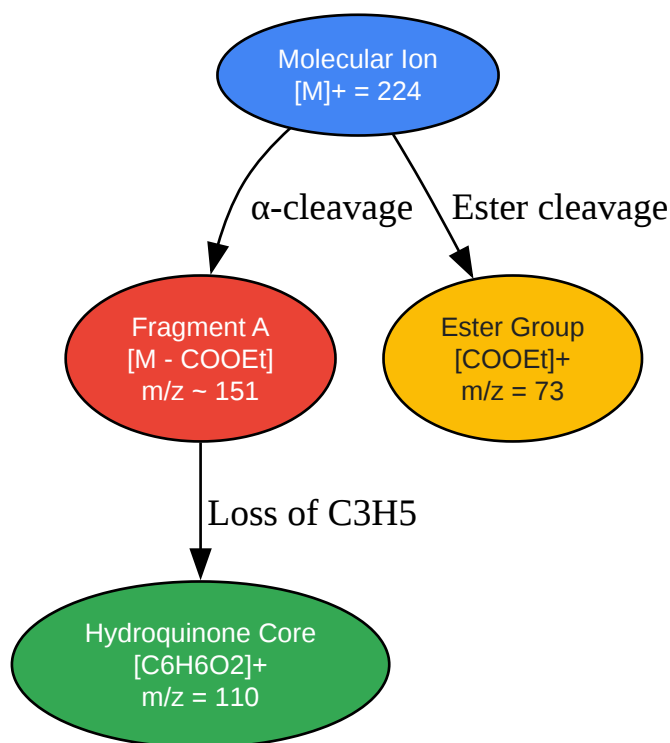
Mass spectrometry confirms the molecular weight and fragmentation pattern, which is useful for tracking the compound in biological matrices or reaction mixtures.

- Ionization Mode: EI (70 eV) or ESI (+/-).

- Molecular Ion (M^+): 224 m/z.[1]

Fragmentation Pathway (EI):

- m/z 224 $[M]^+$: Parent ion.
- m/z 151: Loss of the ethyl ester fragment (-COOEt).
- m/z 110: Hydroquinone cation (characteristic of the core skeleton).
- m/z 73: Ethyl ester fragment $[COOEt]^+$.



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Figure 2: Proposed fragmentation pathway for **Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate** under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity, the sample must be free of the hydroquinone starting material, which can suppress ionization in MS and clutter the aromatic region in NMR.

Protocol 1: Purification for Analytical Standards

- Dissolution: Dissolve 100 mg of crude product in 10 mL Ethyl Acetate.
- Wash: Wash twice with 5 mL of 0.5 M HCl (to remove basic impurities) and twice with 5 mL water. Note: Do not use strong base (NaOH) as it will deprotonate the phenol and extract the target product into the aqueous phase.
- Drying: Dry the organic layer over anhydrous Na_2SO_4 for 15 minutes.
- Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.
- Final Prep:
 - For NMR: Dissolve ~10 mg in 0.6 mL CDCl_3 .
 - For GC-MS: Dilute to 100 ppm in Methanol.

Protocol 2: Differentiating Mono- vs. Bis-ether

If the melting point is significantly higher than expected ($>60^\circ\text{C}$) or the OH signal in IR is missing:

- Run TLC (Hexane:EtOAc 7:3).
- Mono-ether (Target): $R_f \sim 0.3 - 0.4$ (more polar due to OH).
- Bis-ether (Impurity): $R_f \sim 0.6 - 0.7$ (less polar).
- Hydroquinone: $R_f < 0.2$.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181741, **Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate**. Retrieved from [\[Link\]](#)

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Sources

- 1. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C₁₂H₁₆O₄ | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C₁₂H₁₆O₄ | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
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